Diisothiocyanatomethane

Description

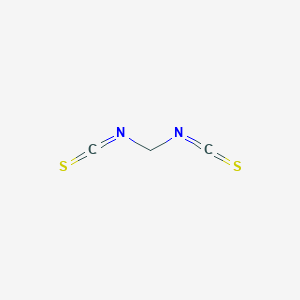

Diisothiocyanatomethane (CH₂(NCS)₂) is an organosulfur compound featuring two isothiocyanate (-N=C=S) groups attached to a methane backbone. For instance, isothiocyanates are widely studied for their biological activities, including anticancer effects, as seen in sulforaphane .

Properties

CAS No. |

13061-19-3 |

|---|---|

Molecular Formula |

C3H2N2S2 |

Molecular Weight |

130.20 g/mol |

IUPAC Name |

diisothiocyanatomethane |

InChI |

InChI=1S/C3H2N2S2/c6-2-4-1-5-3-7/h1H2 |

InChI Key |

KVKKJNWIWXXVLK-UHFFFAOYSA-N |

Canonical SMILES |

C(N=C=S)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisothiocyanatomethane can be synthesized through several methods. One common approach involves the reaction of methylene chloride with potassium thiocyanate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methylene chloride with thiocyanate salts in a high-pressure reactor. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisothiocyanatomethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions typically yield thiourea derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming a variety of substituted isothiocyanates

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Substituted isothiocyanates

Scientific Research Applications

Diisothiocyanatomethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe for studying protein interactions and enzyme activities.

Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism by which diisothiocyanatomethane exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly significant in the context of its potential anticancer properties, where it targets specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs: Adamantyl Isothiocyanates and Carbothioamides

Adamantyl-based isothiocyanates, such as N-(1-adamantyl)carbothioamides, share the -NCS functional group but feature a bulky adamantane moiety. These compounds exhibit high thermal stability and are synthesized via reactions of 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazines) . Unlike Diisothiocyanatomethane, their rigid structure enhances resistance to degradation, making them suitable for materials science. However, their molecular weight (~300–400 g/mol) and steric hindrance limit reactivity compared to the simpler CH₂(NCS)₂.

Key Differences:

- Reactivity: this compound’s smaller size enables faster nucleophilic additions.

- Applications: Adamantyl derivatives are prioritized in polymer chemistry, while CH₂(NCS)₂ may favor agrochemical synthesis due to its volatility.

Functional Analogs: Diisocyanates

Diisocyanates (e.g., hexamethylene diisocyanate, 4,4'-methylenediphenyl diisocyanate (MDI)) replace -NCS with -NCO groups. These compounds are industrially significant in polyurethane production due to their rapid reaction with hydroxyl groups .

Table 1: Comparison of this compound and Diisocyanates

Key Insights:

- Reactivity: this compound’s sulfur-based groups confer distinct electronic properties, favoring thiol-mediated reactions over the urethane-forming tendencies of diisocyanates.

- Toxicity: Diisocyanates are notorious respiratory hazards, while CH₂(NCS)₂’s toxicity profile remains understudied but likely less severe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.